molecular formula C19H24N4O3S B10967729 1-ethyl-N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

1-ethyl-N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10967729
M. Wt: 388.5 g/mol
InChI Key: QRAJBFMGFYREJF-UHFFFAOYSA-N
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Description

1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a benzothiophene moiety, and a pyrazole carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzothiophene core, followed by the introduction of the pyrazole ring and the morpholine carbonyl group. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiophene moiety, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    Landiolol: A cardioselective β-adrenoceptor antagonist. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-ETHYL-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-ethyl-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O3S/c1-2-23-8-7-14(21-23)17(24)20-18-16(13-5-3-4-6-15(13)27-18)19(25)22-9-11-26-12-10-22/h7-8H,2-6,9-12H2,1H3,(H,20,24)

InChI Key

QRAJBFMGFYREJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCOCC4

Origin of Product

United States

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